1,1,3,3-tetradeuteriopropane-1,3-diamine
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Overview
Description
1,1,3,3-Tetradeuteriopropane-1,3-diamine is a deuterated derivative of propane-1,3-diamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine can be synthesized through the amination of deuterated acrylonitrile followed by hydrogenation of the resulting deuterated aminopropionitrile . The reaction typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound involves the large-scale amination of deuterated acrylonitrile, followed by catalytic hydrogenation. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: Reduction reactions can further deuterate the compound or reduce functional groups present in derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Deuterated amides and nitriles.
Reduction: Further deuterated amines.
Substitution: Deuterated alkylated or acylated derivatives.
Scientific Research Applications
1,1,3,3-Tetradeuteriopropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of deuterated compounds for mechanistic studies and isotopic labeling.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetradeuteriopropane-1,3-diamine involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds .
Comparison with Similar Compounds
Propane-1,3-diamine: The non-deuterated analog with similar chemical properties but different physical properties due to the absence of deuterium.
1,2-Diaminopropane: An isomer with amino groups on adjacent carbon atoms, leading to different reactivity and applications.
1,1,3,3-Tetramethoxypropane: A compound with methoxy groups instead of amino groups, used in different chemical contexts.
Uniqueness: 1,1,3,3-Tetradeuteriopropane-1,3-diamine is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for isotopic labeling, mechanistic studies, and the development of stable compounds in various fields .
Properties
Molecular Formula |
C3H10N2 |
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Molecular Weight |
78.15 g/mol |
IUPAC Name |
1,1,3,3-tetradeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i2D2,3D2 |
InChI Key |
XFNJVJPLKCPIBV-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])N)N |
Canonical SMILES |
C(CN)CN |
Origin of Product |
United States |
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